Emulsifying Capacity in Processed Cheese: TSP vs. Other Emulsifying Salts
In a comparative study of emulsifying salts for processed cheese production, trisodium phosphate (TSP) demonstrated the highest emulsifying capacity among four common salts [1]. The emulsifying capacity of four emulsifying salts followed the decreasing order: trisodium phosphate > sodium citrate > sodium polyphosphate > sodium hexametaphosphate [1].
| Evidence Dimension | Emulsifying Capacity |
|---|---|
| Target Compound Data | Highest among tested salts |
| Comparator Or Baseline | Sodium citrate, sodium polyphosphate, sodium hexametaphosphate |
| Quantified Difference | Rank order: TSP > sodium citrate > sodium polyphosphate > sodium hexametaphosphate |
| Conditions | Processed cheese made from a mixture of Mascarpone and commercial Cheddar cheese. |
Why This Matters
For dairy formulators, this rank-order evidence directly supports the selection of TSP as the primary emulsifying salt when maximum emulsifying capacity is required to achieve a stable, homogeneous processed cheese texture.
- [1] Li, W., Liu, H., Tian, L., Sun, N., Chen, P., Liu, S., & Liu, X. (2018). Effect of Different Emulsifying Salts on Processed Cheese and Optimization of Their Combination. Journal of Dairy Science and Technology, 41(3), 19-24. DOI: 10.15922/j.cnki.jdst.2018.03.004. View Source
